molecular formula C27H28N4O5 B12494731 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12494731
M. Wt: 488.5 g/mol
InChI Key: ZLKDQMQYEWSJLG-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrophenyl group, and a benzoate ester. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Nitration of Methylbenzoate: Methylbenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The benzylpiperazine is then coupled with the nitrated methylbenzoate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Esterification: The final step involves esterification to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Amino derivative of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid and alcohol

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H28N4O5/c1-19-8-9-21(17-25(19)31(34)35)26(32)28-23-16-22(27(33)36-2)10-11-24(23)30-14-12-29(13-15-30)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,32)

InChI Key

ZLKDQMQYEWSJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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